molecular formula C31H48BrN B8058271 1-Octadecyl-4-(2-phenylethenyl)pyridin-1-ium bromide

1-Octadecyl-4-(2-phenylethenyl)pyridin-1-ium bromide

Cat. No. B8058271
M. Wt: 514.6 g/mol
InChI Key: FEIYCOMNTWABLV-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

1-Octadecyl-4-(2-phenylethenyl)pyridin-1-ium bromide is a useful research compound. Its molecular formula is C31H48BrN and its molecular weight is 514.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Octadecyl-4-(2-phenylethenyl)pyridin-1-ium bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Octadecyl-4-(2-phenylethenyl)pyridin-1-ium bromide including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 1-Octadecyl-4-(2-phenylethenyl)pyridin-1-ium bromide involves the reaction of 1-bromo-4-(2-phenylethenyl)pyridinium with 1-octadecylamine.

Starting Materials
1-bromo-4-(2-phenylethenyl)pyridinium, 1-octadecylamine

Reaction
1-bromo-4-(2-phenylethenyl)pyridinium is reacted with 1-octadecylamine in anhydrous DMF at 80°C for 24 hours., The reaction mixture is then cooled to room temperature and poured into water., The resulting precipitate is filtered and washed with water., The product is then recrystallized from ethanol to obtain 1-Octadecyl-4-(2-phenylethenyl)pyridin-1-ium bromide.

properties

IUPAC Name

1-octadecyl-4-(2-phenylethenyl)pyridin-1-ium;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H48N.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-27-32-28-25-31(26-29-32)24-23-30-21-18-17-19-22-30;/h17-19,21-26,28-29H,2-16,20,27H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEIYCOMNTWABLV-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C=CC2=CC=CC=C2.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H48BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70743119
Record name 1-Octadecyl-4-(2-phenylethenyl)pyridin-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

514.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Octadecyl-4-(2-phenylethenyl)pyridin-1-ium bromide

CAS RN

126115-86-4
Record name 1-Octadecyl-4-(2-phenylethenyl)pyridin-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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